molecular formula C16H21N3O2 B5401019 2,2-dimethyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide

2,2-dimethyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide

Cat. No. B5401019
M. Wt: 287.36 g/mol
InChI Key: WBVRYUZVICNTDJ-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide is a chemical compound belonging to the class of organic compounds known as oxadiazoles. This compound and its derivatives have been synthesized and analyzed for various chemical and biological properties.

Synthesis Analysis

The synthesis of derivatives similar to the target compound involves the conversion of 3-[(4-methylphenyl)amino]propanehydrazide into several N-[(phenylcarbamoyl)amino]-3-[(4-methylphenyl)amino]propanamides and their thio analogues through cyclization to yield oxadiazoles, thiazoles, and triazole derivatives. These syntheses demonstrate the compound's potential for structural diversity and the exploration of its biological activities, such as antibacterial properties against specific strains like Rhizobium radiobacter (Tumosienė et al., 2012).

Molecular Structure Analysis

Molecular structure determination through X-ray crystallography of closely related compounds shows the presence of significant intramolecular and intermolecular interactions, such as hydrogen bonds and π···π interactions, which contribute to the stability and reactivity of these compounds (Sharma et al., 2016).

Chemical Reactions and Properties

Derivatives of the target compound participate in a variety of chemical reactions, offering insights into their reactivity patterns. For instance, they can undergo nucleophilic substitution reactions to form bi-heterocyclic structures with potential as urease inhibitors, indicating a method for developing compounds with specific biological activities (Abbasi et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound were a drug, its mechanism of action might involve interacting with biological targets such as enzymes or receptors. Without more information, it’s not possible to speculate further .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it shows promising biological activity, it could be further optimized and studied as a potential drug candidate .

properties

IUPAC Name

2,2-dimethyl-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-10-6-8-12(9-7-10)13-18-14(21-19-13)11(2)17-15(20)16(3,4)5/h6-9,11H,1-5H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVRYUZVICNTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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